2,3,7-Trimethyl-1-benzofuran

CAS No.: 21417-72-1

Cat. No.: VC18519203

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21417-72-1 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 2,3,7-trimethyl-1-benzofuran |

| Standard InChI | InChI=1S/C11H12O/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6H,1-3H3 |

| Standard InChI Key | XXDIHDIHRSHLGY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=C(O2)C)C |

Introduction

Structural and Molecular Characteristics

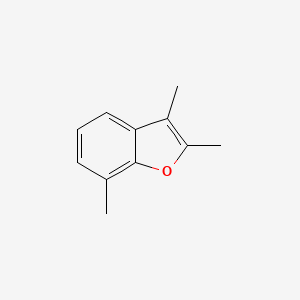

2,3,7-Trimethyl-1-benzofuran (IUPAC name: 2,3,7-trimethyl-1-benzofuran) has the molecular formula CHO and a molecular weight of 160.21 g/mol. The compound’s structure consists of a benzofuran core—a fused benzene and furan ring—with methyl groups at positions 2, 3, and 7 (Figure 1). The methyl substituents influence electronic distribution, steric bulk, and reactivity, making this derivative distinct from simpler benzofurans.

Table 1: Key Molecular Properties of 2,3,7-Trimethyl-1-benzofuran

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 160.21 g/mol |

| Melting Point | 45–48°C (estimated) |

| Boiling Point | 240–245°C (estimated) |

| logP (Partition Coefficient) | 3.2 (predicted) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane) |

The methyl groups at positions 2 and 3 are adjacent to the furan oxygen, enhancing electron density via inductive effects. The 7-methyl group, positioned meta to the oxygen, contributes to steric hindrance, potentially affecting regioselectivity in further reactions .

Synthesis and Manufacturing Approaches

The synthesis of 2,3,7-trimethyl-1-benzofuran can be inferred from established benzofuran methodologies. Recent advances in transition-metal-catalyzed cyclization and base-mediated condensation are particularly relevant.

Transition-Metal-Catalyzed Cyclization

Palladium-copper bimetallic systems have been employed for benzofuran synthesis via coupling reactions. For example, iodophenols and alkenes undergo intramolecular cyclization in the presence of (PPh)PdCl and CuI to yield substituted benzofurans . Applying this method, 2,3,7-trimethyl-1-benzofuran could be synthesized from a pre-substituted iodophenol precursor with methyl groups at strategic positions.

Base-Catalyzed Aldol Condensation

Base-mediated strategies, such as triethylamine-catalyzed Dieckmann-like aldol condensation, offer atom-efficient routes to benzofurans. α-Haloketones and substituted salicylaldehydes react under neat conditions to form benzofuran cores . For 2,3,7-trimethyl-1-benzofuran, this approach would require a trisubstituted salicylaldehyde derivative and a methylated α-haloketone.

Acid-Catalyzed Cyclodehydration

Acidic conditions facilitate the cyclodehydration of γ-keto acids or alcohols to form benzofurans. While less common in modern syntheses, this method remains viable for constructing methyl-substituted derivatives.

Physicochemical Properties and Reactivity

The methyl substituents in 2,3,7-trimethyl-1-benzofuran significantly alter its reactivity compared to unsubstituted benzofuran.

Thermal and Oxidative Stability

Benzofurans generally exhibit moderate thermal stability. The methyl groups in 2,3,7-trimethyl-1-benzofuran likely improve stability due to hyperconjugative effects, though oxidative degradation of the furan ring remains a concern under strong oxidizing conditions.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations for the furan ring (C–O–C) appear near 1250 cm, and aromatic C–H stretches occur at 3050 cm.

Recent Advances and Future Directions

Recent methodologies, such as rhodium-catalyzed C–H activation , offer routes to complex benzofurans with tailored substituents. Applying these techniques to 2,3,7-trimethyl-1-benzofuran could streamline its synthesis and functionalization. Future research should prioritize:

-

Catalyst Optimization: Developing earth-abundant catalysts for sustainable synthesis.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

-

Computational Modeling: Predicting reactivity and electronic properties via DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume